molecular formula C14H16F2N2O3S B2837950 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1219913-27-5

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B2837950
CAS RN: 1219913-27-5
M. Wt: 330.35
InChI Key: QOGFUCUJRNBYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone” is a versatile chemical compound used in scientific research. It exhibits complex properties that can be harnessed in various applications, making it a valuable tool for studying and developing new materials and pharmaceuticals. The molecular formula of this compound is C14H16F2N2O3S, with an average mass of 330.350 Da and a monoisotopic mass of 330.084961 Da .


Molecular Structure Analysis

The molecular structure of “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone” is defined by its molecular formula C14H16F2N2O3S . Unfortunately, the specific structural details such as bond lengths, angles, and conformation are not available in the search results.

Scientific Research Applications

Anticancer and Antituberculosis Properties

Research has shown that derivatives similar to "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone" have been synthesized and tested for their anticancer and antituberculosis activities. For example, studies involving the synthesis of cyclopropyl and piperazine derivatives have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the compound's potential as a dual-purpose therapeutic agent for treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Another study highlighted the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, showing good antimicrobial activity against pathogenic bacterial and fungal strains. This research opens avenues for the development of new antimicrobial agents using the core structure of "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone" (Mallesha & Mohana, 2014).

Alzheimer's Disease Research

A novel series of multifunctional amides, incorporating elements of the compound , demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a potential therapeutic application in Alzheimer's disease. The research focused on enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, indicating the compound's potential utility in managing Alzheimer's disease symptoms (Hassan et al., 2018).

Corrosion Inhibition

Investigations into the prevention of corrosion on mild steel in acidic mediums have utilized derivatives of "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone." These studies demonstrate the compound's efficacy as a corrosion inhibitor, providing insights into its potential industrial applications (Singaravelu & Bhadusha, 2022).

Therapeutic Agent Development

The compound has also been the focus of research aiming to develop new therapeutic agents. Studies have synthesized and evaluated various derivatives for their enzyme inhibitory activity, revealing potential applications in treating diseases by inhibiting specific enzymes (Hussain et al., 2017).

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3S/c15-11-2-1-3-12(16)13(11)14(19)17-6-8-18(9-7-17)22(20,21)10-4-5-10/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFUCUJRNBYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone

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